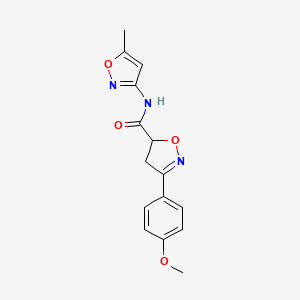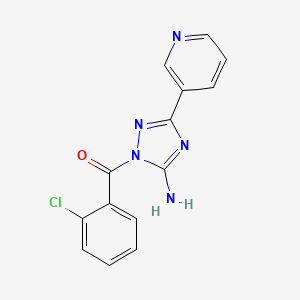
3-(4-methoxyphenyl)-N-(5-methyl-3-isoxazolyl)-4,5-dihydro-5-isoxazolecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-methoxyphenyl)-N-(5-methyl-3-isoxazolyl)-4,5-dihydro-5-isoxazolecarboxamide, also known as MMPIP, is a chemical compound that has been extensively studied for its potential therapeutic applications. MMPIP is a selective antagonist of the metabotropic glutamate receptor subtype 7 (mGluR7), a member of the G protein-coupled receptor family that plays a crucial role in regulating synaptic transmission and plasticity in the central nervous system.
Mecanismo De Acción
The mechanism of action of 3-(4-methoxyphenyl)-N-(5-methyl-3-isoxazolyl)-4,5-dihydro-5-isoxazolecarboxamide involves the selective antagonism of mGluR7, which is primarily expressed in the presynaptic terminals of glutamatergic neurons. By blocking the activation of mGluR7, 3-(4-methoxyphenyl)-N-(5-methyl-3-isoxazolyl)-4,5-dihydro-5-isoxazolecarboxamide increases the release of glutamate and enhances synaptic plasticity and transmission, leading to improved cognitive function and reduced anxiety and depression symptoms.
Biochemical and Physiological Effects
3-(4-methoxyphenyl)-N-(5-methyl-3-isoxazolyl)-4,5-dihydro-5-isoxazolecarboxamide has been shown to modulate various biochemical and physiological processes in the brain, including the regulation of glutamate release, synaptic plasticity, and neuroinflammation. 3-(4-methoxyphenyl)-N-(5-methyl-3-isoxazolyl)-4,5-dihydro-5-isoxazolecarboxamide has also been shown to reduce the expression of pro-inflammatory cytokines and increase the levels of brain-derived neurotrophic factor (BDNF), a key protein involved in neuronal survival and plasticity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(4-methoxyphenyl)-N-(5-methyl-3-isoxazolyl)-4,5-dihydro-5-isoxazolecarboxamide has several advantages for use in laboratory experiments, including its high selectivity and potency for mGluR7, as well as its ability to cross the blood-brain barrier and exert effects in the central nervous system. However, 3-(4-methoxyphenyl)-N-(5-methyl-3-isoxazolyl)-4,5-dihydro-5-isoxazolecarboxamide also has some limitations, including its relatively short half-life and potential off-target effects on other glutamate receptor subtypes.
Direcciones Futuras
There are several potential future directions for research on 3-(4-methoxyphenyl)-N-(5-methyl-3-isoxazolyl)-4,5-dihydro-5-isoxazolecarboxamide and its therapeutic applications. These include the development of more potent and selective mGluR7 antagonists, the investigation of the potential synergistic effects of 3-(4-methoxyphenyl)-N-(5-methyl-3-isoxazolyl)-4,5-dihydro-5-isoxazolecarboxamide with other drugs or therapies, and the exploration of the mechanisms underlying the effects of 3-(4-methoxyphenyl)-N-(5-methyl-3-isoxazolyl)-4,5-dihydro-5-isoxazolecarboxamide on neuroinflammation and BDNF expression. Additionally, further studies are needed to explore the potential clinical applications of 3-(4-methoxyphenyl)-N-(5-methyl-3-isoxazolyl)-4,5-dihydro-5-isoxazolecarboxamide in various neurological and psychiatric disorders.
Métodos De Síntesis
The synthesis of 3-(4-methoxyphenyl)-N-(5-methyl-3-isoxazolyl)-4,5-dihydro-5-isoxazolecarboxamide involves several steps, including the condensation of 4-methoxybenzaldehyde and 5-methyl-3-isoxazolecarboxylic acid, followed by reduction of the resulting intermediate and subsequent reaction with 4,5-dihydroisoxazole-5-carbonyl chloride. The final product is obtained through purification and crystallization.
Aplicaciones Científicas De Investigación
3-(4-methoxyphenyl)-N-(5-methyl-3-isoxazolyl)-4,5-dihydro-5-isoxazolecarboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including anxiety, depression, schizophrenia, and drug addiction. The selective antagonism of mGluR7 by 3-(4-methoxyphenyl)-N-(5-methyl-3-isoxazolyl)-4,5-dihydro-5-isoxazolecarboxamide has been shown to modulate glutamatergic neurotransmission and improve cognitive function in animal models of these disorders.
Propiedades
IUPAC Name |
3-(4-methoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4/c1-9-7-14(18-21-9)16-15(19)13-8-12(17-22-13)10-3-5-11(20-2)6-4-10/h3-7,13H,8H2,1-2H3,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFKPCNKDZWHKNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2CC(=NO2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(4-chlorophenoxy)methyl]-N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]benzamide](/img/structure/B5883757.png)


![N-[4-(cyanomethyl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B5883779.png)
![N-[(1,3-benzothiazol-2-ylamino)carbonothioyl]-3-chlorobenzamide](/img/structure/B5883780.png)

![N-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-N,4-dimethylbenzenesulfonamide](/img/structure/B5883793.png)



![N'-[1-(5-bromo-2-thienyl)ethylidene]-2-(4-ethoxyphenyl)-6-methyl-4-quinolinecarbohydrazide](/img/structure/B5883821.png)
![N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-2-(1-naphthyl)ethanimidamide](/img/structure/B5883833.png)
![3-chloro-N-[(2-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5883839.png)